molecular formula C15H22O3 B1650161 4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one CAS No. 113472-20-1

4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one

Cat. No. B1650161
CAS RN: 113472-20-1
M. Wt: 250.33 g/mol
InChI Key: GRJFTUSJGMRSSJ-YXJPLFFZSA-N
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Description

Abscisic alcohol belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units. Abscisic alcohol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, abscisic alcohol is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, abscisic alcohol can be found in fruits. This makes abscisic alcohol a potential biomarker for the consumption of this food product.

Scientific Research Applications

Synthesis and Chemical Transformation

4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one and its derivatives have been studied extensively in the context of synthesis and chemical transformation. For instance, Ayyar, Cookson, and Kagi (1975) explored the synthesis of related compounds like β-damascenone via Diels–Alder addition, demonstrating the compound's relevance in organic synthesis (Ayyar, Cookson, & Kagi, 1975). Additionally, Pattenden and Storer (1974) investigated the acid-catalysed transformations of similar substances, contributing to the understanding of the chemical behavior of these compounds under different conditions (Pattenden & Storer, 1974).

Biological and Biochemical Studies

In the field of biology and biochemistry, studies have been conducted to understand the interaction of similar compounds with biological systems. For example, Litzenburger and Bernhardt (2016) demonstrated the oxidation of carotenoid-derived aroma compounds by cytochromes P450, highlighting the biochemical importance of these compounds (Litzenburger & Bernhardt, 2016).

Photophysical Properties

Research on photophysical properties is another crucial area of study. Singh and Darshi (2002) conducted studies on fluorescence probe properties of similar compounds, indicating their potential application in spectroscopy and materials science (Singh & Darshi, 2002).

properties

CAS RN

113472-20-1

Product Name

4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

4-hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C15H22O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-7,9,16,18H,8,10H2,1-4H3/b7-5+,11-6+

InChI Key

GRJFTUSJGMRSSJ-YXJPLFFZSA-N

Isomeric SMILES

CC1=CC(=O)CC(C1(/C=C/C(=C/CO)/C)O)(C)C

SMILES

CC1=CC(=O)CC(C1(C=CC(=CCO)C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CCO)C)O)(C)C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 2
4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 3
4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 4
4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 5
4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one
Reactant of Route 6
4-Hydroxy-4-[(1E,3E)-5-hydroxy-3-methylpenta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one

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